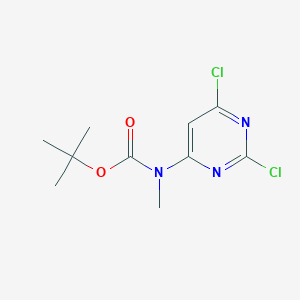
tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is a white solid that is used in various scientific research applications due to its unique properties and versatility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but is optimized for efficiency and yield. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions and acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while hydrolysis results in the formation of amines and carbon dioxide .
科学的研究の応用
tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate include:
- tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
- tert-Butyl (2,4-dichloropyrimidin-5-yl)carbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
特性
分子式 |
C10H13Cl2N3O2 |
|---|---|
分子量 |
278.13 g/mol |
IUPAC名 |
tert-butyl N-(2,6-dichloropyrimidin-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)15(4)7-5-6(11)13-8(12)14-7/h5H,1-4H3 |
InChIキー |
KLZADBVBYQEZMT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=NC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B13510012.png)
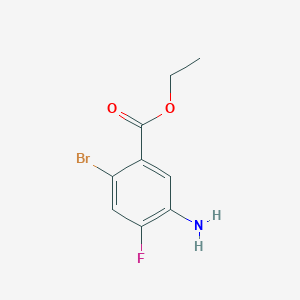
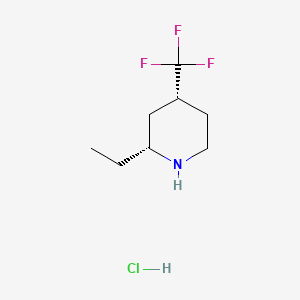
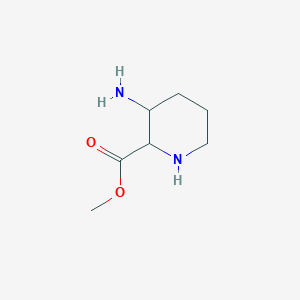
![Ethyl 2-[(3-methylphenyl)methylamino]acetate](/img/structure/B13510033.png)

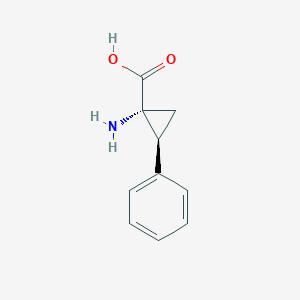
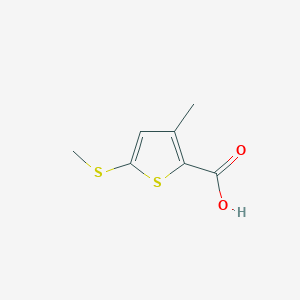

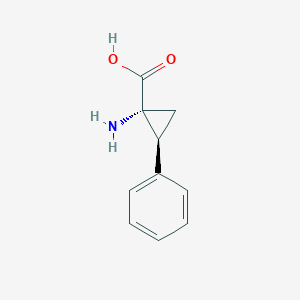
![3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13510068.png)



